molecular formula C11H16N2 B2477859 1-[1-(5-methylpyridin-2-yl)cyclobutyl]methanamine CAS No. 1516275-23-2

1-[1-(5-methylpyridin-2-yl)cyclobutyl]methanamine

Cat. No.: B2477859
CAS No.: 1516275-23-2
M. Wt: 176.263
InChI Key: SPYTXEWBBXUBPN-UHFFFAOYSA-N
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Description

1-[1-(5-methylpyridin-2-yl)cyclobutyl]methanamine is a chemical compound with the molecular formula C11H16N2 It is characterized by a cyclobutyl group attached to a methanamine moiety, with a 5-methylpyridin-2-yl substituent

Scientific Research Applications

1-[1-(5-methylpyridin-2-yl)cyclobutyl]methanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(5-methylpyridin-2-yl)cyclobutyl]methanamine typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-[1-(5-methylpyridin-2-yl)cyclobutyl]methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines.

Mechanism of Action

The mechanism of action of 1-[1-(5-methylpyridin-2-yl)cyclobutyl]methanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Detailed studies on its mechanism of action are necessary to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-(5-methylpyridin-2-yl)cyclopropyl]methanamine
  • 1-[1-(5-methylpyridin-2-yl)cyclopentyl]methanamine
  • 1-[1-(5-methylpyridin-2-yl)cyclohexyl]methanamine

Uniqueness

1-[1-(5-methylpyridin-2-yl)cyclobutyl]methanamine is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs

Properties

IUPAC Name

[1-(5-methylpyridin-2-yl)cyclobutyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-9-3-4-10(13-7-9)11(8-12)5-2-6-11/h3-4,7H,2,5-6,8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPYTXEWBBXUBPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C2(CCC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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